4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione
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Overview
Description
4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione is an organic compound characterized by the presence of two fluorine atoms and an oxan-4-yl group attached to a butane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione typically involves the reaction of oxan-4-yl derivatives with fluorinated butane-1,3-dione precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness
4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of the oxan-4-yl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)8(13)5-7(12)6-1-3-14-4-2-6/h6,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQRLFNSOVCSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CC(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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